molecular formula C16H21NO3 B12777809 trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol CAS No. 120729-74-0

trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol

Cat. No.: B12777809
CAS No.: 120729-74-0
M. Wt: 275.34 g/mol
InChI Key: PSZNYNIWWBSFKB-HRCADAONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of multiple functional groups, including methyl, ethynyl, and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The ethynyl, methyl, and methoxyphenyl groups can be introduced through various substitution reactions, often using reagents like alkyl halides, acetylene derivatives, and phenol derivatives.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Optimizing Reaction Conditions: Finding the best temperature, pressure, and solvent conditions to maximize yield and purity.

    Automation and Continuous Flow Processes: Utilizing modern techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-ethynyl-6-phenylpiperidine: Lacks the methoxy group.

    1,3-Dimethyl-4-ethynyl-6-(4-hydroxyphenyl)piperidine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in trans-1,3-Dimethyl-4-ethynyl-6-(4-methoxyphenyl)-3,4-piperidinediol may confer unique chemical and biological properties, such as altered reactivity or binding affinity.

Properties

CAS No.

120729-74-0

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(3S,4S,6S)-4-ethynyl-6-(4-methoxyphenyl)-1,3-dimethylpiperidine-3,4-diol

InChI

InChI=1S/C16H21NO3/c1-5-16(19)10-14(17(3)11-15(16,2)18)12-6-8-13(20-4)9-7-12/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1

InChI Key

PSZNYNIWWBSFKB-HRCADAONSA-N

Isomeric SMILES

C[C@@]1(CN([C@@H](C[C@@]1(C#C)O)C2=CC=C(C=C2)OC)C)O

Canonical SMILES

CC1(CN(C(CC1(C#C)O)C2=CC=C(C=C2)OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.